3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic organic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitroalkane and a base. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amines or other derivatives.
Scientific Research Applications
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with different functional groups.
2-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group but a different ring structure.
Uniqueness
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under specific conditions.
Biological Activity
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its pharmacological properties. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications. The molecular formula is C6H8N4O2, and it can exist in different forms, including hydrochloride salts which may affect its bioavailability and solubility.
Research indicates that this compound interacts with specific biological receptors and enzymes, influencing various cellular pathways. Its mechanisms of action include:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.87 µM against ACHN renal cancer cells .
- Inhibition of Enzymatic Activity : Studies have reported that derivatives of this compound exhibit inhibitory activity against enzymes such as human alkaline phosphatase and carbonic anhydrase .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Activity Type | Target | IC50 Value | Remarks |
---|---|---|---|
Anticancer | PC-3 (Prostate Cancer) | 0.67 µM | Significant cytotoxicity observed |
Anticancer | HCT-116 (Colon Cancer) | 0.80 µM | Effective against various cancer types |
Enzyme Inhibition | Human Alkaline Phosphatase | 0.420 µM | Demonstrated potential for anticancer activity |
Antimicrobial | Mycobacterium tuberculosis | Active against strains | Shows promise in treating resistant infections |
Case Studies and Research Findings
- Anticancer Studies : A series of compounds related to this compound were evaluated for their anticancer properties. In one study, derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results with some compounds exhibiting IC50 values significantly lower than standard chemotherapy agents .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to the active sites of target enzymes, suggesting a strong potential for drug design . This binding affinity correlates with observed biological activity.
- Pharmacological Profile : The pharmacological profile of this compound includes not only anticancer properties but also anti-inflammatory and antimicrobial activities. For instance, derivatives have been reported to possess anti-inflammatory effects in preclinical models .
Properties
IUPAC Name |
3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2-7-4(3(6)9)10-8-2/h1,5H2,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKZRFPXIAGPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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